molecular formula C16H18N4O2 B7478817 2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid

Cat. No.: B7478817
M. Wt: 298.34 g/mol
InChI Key: ZWFHOSTZWOKSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoic acid moiety linked to a piperazine ring, which is further substituted with a pyrimidine group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the piperazine derivative, followed by its coupling with a pyrimidine moietyThe reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium for facilitating the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are crucial in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a phenyl group instead of a benzoic acid moiety.

    1-(2-Pyrimidyl)piperazine: Lacks the benzoic acid group but shares the piperazine and pyrimidine rings.

Uniqueness

2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid is unique due to the presence of the benzoic acid group, which imparts additional chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(22)14-5-2-1-4-13(14)12-19-8-10-20(11-9-19)16-17-6-3-7-18-16/h1-7H,8-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFHOSTZWOKSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(=O)O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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